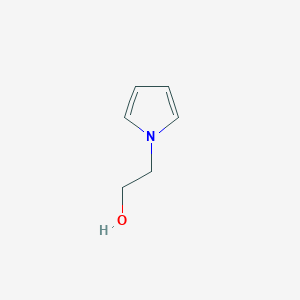

1-(2-Hydroxyethyl)pyrrole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-pyrrol-1-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c8-6-5-7-3-1-2-4-7/h1-4,8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOLCZCJJJNOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450313 | |

| Record name | 1-(2-Hydroxyethyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6719-02-4 | |

| Record name | 1-(2-Hydroxyethyl)pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Hydroxyethyl)pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyrrole and Its N Substituted Derivatives in Advanced Chemical Sciences

The pyrrole (B145914) ring is a five-membered aromatic heterocycle containing a nitrogen atom. wikipedia.org This fundamental structure is a key component in a multitude of essential biological molecules and synthetic compounds. mdpi.combeilstein-journals.org In nature, the pyrrole motif forms the core of vital macrocycles such as the porphyrins found in heme, chlorophyll, and vitamin B12, as well as bile pigments like bilirubin. wikipedia.org The prevalence of this scaffold in nature underscores its evolutionary importance and its utility in biological functions.

In the realm of medicinal chemistry and drug discovery, pyrrole derivatives are of immense interest due to their wide spectrum of biological activities. beilstein-journals.orgtandfonline.com Many approved drugs incorporate the pyrrole structure; notable examples include Atorvastatin, a widely used cholesterol-lowering medication, and Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID). mdpi.com The biological versatility of pyrrole derivatives extends to antifungal, antibacterial, antiviral, and anticancer properties. beilstein-journals.orgtandfonline.com

The strategic modification of the pyrrole ring is a cornerstone of modern organic synthesis and materials science. N-substituted pyrroles, where a functional group is attached to the nitrogen atom, are a particularly important subclass. mdpi.com The introduction of substituents at the nitrogen position allows for the fine-tuning of the molecule's electronic properties, solubility, and steric profile. This chemical versatility enables the synthesis of complex molecules and polymers with tailored characteristics. wikipedia.org The development of efficient catalytic methods, such as the Paal-Knorr and Clauson-Kaas reactions, has further facilitated the synthesis of a diverse library of N-substituted pyrroles for investigation in various scientific fields. mdpi.combeilstein-journals.org

Overview of Key Research Domains for 1 2 Hydroxyethyl Pyrrole

Classical Synthetic Approaches to this compound

Traditional methods for the synthesis of the pyrrole ring system, including the N-substituted derivative this compound, often rely on condensation and cyclization reactions.

Condensation Reactions Involving Ethanolamine (B43304) and Maleic Anhydride (B1165640)

A prevalent classical route for synthesizing N-substituted pyrrole derivatives involves the condensation of a primary amine with a 1,4-dicarbonyl compound. While direct synthesis of this compound from a simple 1,4-dicarbonyl is less common, a related and important reaction is the synthesis of 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione, also known as N-(2-hydroxyethyl)maleimide. This is typically achieved through the reaction of ethanolamine with maleic anhydride. smolecule.combenchchem.com

The reaction proceeds by the nucleophilic attack of the amino group of ethanolamine on one of the carbonyl carbons of maleic anhydride. This initial step leads to the opening of the anhydride ring to form an intermediate maleamic acid derivative. Subsequent dehydration and cyclization of this intermediate, often promoted by moderate temperatures and suitable solvents, yields the N-substituted imide, 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione. smolecule.com

| Reactants | Product | Key Features |

| Ethanolamine | 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione | Two-step process: nucleophilic attack followed by cyclization. smolecule.com |

| Maleic Anhydride | Often performed under moderate temperature conditions. smolecule.com |

Cyclization Mechanisms in Pyrrole Ring Formation

The formation of the pyrrole ring in these classical syntheses is a direct result of intramolecular cyclization. In the context of the reaction between ethanolamine and maleic anhydride, the key cyclization step involves the intramolecular attack of the amide nitrogen onto the remaining carboxylic acid group, eliminating a molecule of water to form the stable five-membered imide ring. smolecule.com

Another classical approach, the Paal-Knorr synthesis, provides a general method for pyrrole formation from a 1,4-dicarbonyl compound and a primary amine. In this mechanism, the amine condenses with both carbonyl groups to form a di-imine intermediate. Tautomerization and subsequent intramolecular cyclization with the elimination of water lead to the aromatic pyrrole ring. While not specifically detailed for this compound in the provided context, this mechanism is a fundamental concept in pyrrole synthesis.

Furthermore, cascade reactions involving aza-Michael addition followed by intramolecular cyclization are known for forming N-substituted pyrrolidones. nih.gov For instance, the reaction of itaconic acid with primary amines like ethanolamine can lead to N-functionalized pyrrolidones through aza-Michael addition followed by a ring-closing cascade. nih.gov

Modern and Catalytic Strategies for Pyrrole Synthesis

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for the preparation of this compound and its derivatives. These strategies often employ catalysts to achieve higher yields, better selectivity, and milder reaction conditions.

Metal-Catalyzed Routes for N-(2-Hydroxyethyl)pyrrole Synthesis

Metal catalysis offers powerful and versatile pathways to N-(2-Hydroxyethyl)pyrroles. A notable example is an iron-mediated direct annulation between methylene (B1212753) ketones and diethanolamines, which provides an efficient route to this class of compounds. researchgate.net This method is valued for its high efficiency, operational simplicity, and broad compatibility with various functional groups. researchgate.netresearchgate.net

Other metal-catalyzed approaches include:

Ruthenium-based pincer catalysts for the dehydrogenative coupling of secondary alcohols and amino alcohols to form substituted pyrroles. organic-chemistry.org

Gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes. organic-chemistry.org

Iron-catalyzed radical cycloaddition of enamides and 2H-azirines. organic-chemistry.org

| Catalyst/Metal | Reactants | Product | Key Features |

| Iron | Methylene Ketones, Diethanolamines | N-(2-Hydroxyethyl)pyrroles | High efficiency, operational simplicity. researchgate.net |

| Ruthenium | Secondary Alcohols, Amino Alcohols | Substituted Pyrroles | Dehydrogenative coupling. organic-chemistry.org |

| Gold | α-Amino Ketones, Alkynes | Substituted Pyrroles | Cascade hydroamination/cyclization. organic-chemistry.org |

Cycloaddition Reactions for N-(2-Hydroxyethyl)pyrroles

Cycloaddition reactions represent another modern strategy for constructing the pyrrole ring. A [3+2] cycloaddition reaction between electron-deficient aldehydes and trans-4-hydroxyprolines, without the need for a catalyst, has been demonstrated for the synthesis of N-(2-hydroxyethyl)pyrroles. nih.gov The proposed mechanism involves the formation of an azomethine ylide from the proline derivative, which then undergoes a cycloaddition with a second molecule of the aldehyde. nih.gov

A three-step procedure involving a Diels-Alder reaction between maleic anhydride and furan, followed by the formation of an N-substituted imide with an appropriate diamine, and a final retro-Diels-Alder reaction, has been proposed for the synthesis of N-substituted maleimides, which are precursors to functionalized pyrroles. mostwiedzy.pl

Annulation Reactions for the Construction of N-(2-Hydroxyethyl)pyrroles

The construction of the N-(2-hydroxyethyl)pyrrole scaffold via annulation reactions represents a significant and versatile strategy in synthetic organic chemistry. These methods typically involve the formation of the pyrrole ring from acyclic precursors, incorporating the N-(2-hydroxyethyl) moiety in the process.

A notable development in this area is the iron-mediated direct annulation between methylene ketones and diethanolamines, which provides an efficient route to N-(2-hydroxyethyl)pyrroles. researchgate.netresearchgate.net This protocol is lauded for its operational simplicity, broad substrate scope, and good functional group compatibility, making it a sustainable and scalable procedure. researchgate.netresearchgate.net

Another important annulation approach is the Paal-Knorr synthesis, a classic and reliable method for constructing pyrrole rings. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, ethanolamine, to yield the corresponding N-substituted pyrrole. organic-chemistry.org The versatility of the Paal-Knorr reaction allows for the synthesis of a wide array of N-substituted pyrroles by varying the amine component. organic-chemistry.orgresearchgate.net Research has demonstrated the use of iron(III) chloride as an inexpensive and practical catalyst for this condensation in water, highlighting its environmental benefits and suitability for large-scale applications. organic-chemistry.org The reaction proceeds under mild conditions, and the catalyst is believed to generate HCl in situ, which catalyzes the condensation. organic-chemistry.org

Furthermore, a catalyst-free approach for the synthesis of N-(2-hydroxyethyl)pyrroles has been developed through a [3+2]-cycloaddition reaction between electron-deficient aldehydes and trans-4-hydroxyprolines. nih.gov The proposed mechanism involves the in-situ generation of an azomethine ylide from the proline derivative, which then undergoes a cycloaddition with an aldehyde to form the pyrrole ring. nih.gov

The following table summarizes key findings from various annulation methodologies for the synthesis of N-(2-hydroxyethyl)pyrroles and related derivatives.

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

| Methylene ketones and diethanolamines | Iron-mediated | N-(2-Hydroxyethyl)pyrroles | N/A | researchgate.netresearchgate.net |

| 2,5-Dimethoxytetrahydrofuran and various amines | Iron(III) chloride in water, 60°C, 1-4 hours | N-Substituted pyrroles | Up to 95% | organic-chemistry.org |

| Electron-deficient aldehydes and trans-4-hydroxyprolines | Catalyst-free, heating | N-(2-Hydroxyethyl)pyrroles | N/A | nih.gov |

| Phenacyl malononitrile (B47326) derivatives and 2-mercaptoethanol | Tetrabutylammonium bromide (PTC), K₂CO₃, dioxane, room temp., 6 h | 2-[(2-Hydroxyethyl)thio]-5-aryl-1H-pyrrole-3-carbonitriles | 60-61% | acs.org |

Scalable Synthesis and Process Optimization in Industrial Contexts

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates a focus on scalability, process optimization, safety, and economic viability. Several synthetic strategies have shown promise for large-scale applications.

The Paal-Knorr reaction, particularly when catalyzed by inexpensive and environmentally benign reagents like iron(III) chloride in water, is well-suited for industrial production due to its mild conditions, high yields, and simple workup procedures. organic-chemistry.org The use of water as a solvent further enhances its green chemistry profile, a significant consideration in modern industrial processes. organic-chemistry.org

Continuous flow synthesis has also emerged as a powerful technique for scaling up the production of N-substituted pyrroles. nih.govacs.org This method offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and process control. A continuous flow process based on the Clauson-Kaas reaction, using para-toluenesulfonic acid (pTsOH) as a catalyst, has been developed for the synthesis of a range of N-substituted pyrroles with high yields. nih.govacs.org The simplified product isolation through liquid-liquid extraction further contributes to its industrial applicability. nih.govacs.org

For the synthesis of related compounds like 1-(2-hydroxyethyl)-1H-pyrrole-2,5-dione, industrial methods often involve the reaction of maleic anhydride with ethanolamine. benchchem.comsmolecule.com Optimization of these processes focuses on controlling reaction parameters such as temperature, pressure, and catalyst selection to maximize yield and purity while minimizing costs. benchchem.com The dehydration of the intermediate maleamic acid using agents like acetic anhydride is a common industrial approach, with careful control of temperature being crucial for product quality. smolecule.com

The development of robust and scalable procedures is also critical for more complex pyrrole structures. For instance, a method for the large-scale synthesis of multifunctional 1,4-dihydro-pyrrolo[3,2-b]pyrroles has been optimized, addressing common issues of reproducibility when scaling up from laboratory protocols. nih.govacs.org This involves a one-pot, four-component coupling reaction catalyzed by iron salts, which has been shown to be efficient and applicable to a range of substrates. nih.govacs.org

The table below outlines various scalable synthesis methods and process optimization strategies for pyrrole derivatives.

| Synthetic Method | Key Features for Scalability | Catalyst/Reagents | Scale/Context | Reference |

| Paal-Knorr Reaction | Environmentally benign (water solvent), mild conditions, high yields, simple workup. organic-chemistry.org | Iron(III) chloride | Large-scale applications | organic-chemistry.org |

| Continuous Flow Clauson-Kaas Reaction | Suitable for scaling out, rapid, simplified liquid-liquid extraction. nih.govacs.org | para-Toluenesulfonic acid (pTsOH) | Continuous flow process | nih.govacs.org |

| Maleic Anhydride and Ethanolamine Reaction | Established industrial approach, optimization of temperature and dehydrating agents. smolecule.com | Acetic anhydride | Industrial production of related diones | smolecule.com |

| Four-Component Coupling for Dihydropyrrolo[3,2-b]pyrroles | One-pot reaction, use of cheap starting materials, straightforward workup, addresses reproducibility on a larger scale. nih.govacs.org | Iron(III) perchlorate | Large-scale synthesis | nih.govacs.org |

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 1 2 Hydroxyethyl Pyrrole

Reactivity Profiles of the Pyrrole (B145914) Core in 1-(2-Hydroxyethyl)pyrrole

The pyrrole nucleus in this compound generally undergoes reactions typical of electron-rich heterocycles, most notably electrophilic substitution at the C-2 position. uobaghdad.edu.iq However, its reactivity can be channeled into various pathways, including oxidation, reduction, and cycloaddition, depending on the reagents and reaction conditions.

The oxidation of this compound can occur at either the pyrrole ring or the hydroxyethyl (B10761427) side chain.

Ring Oxidation and Formylation: The pyrrole ring is sensitive to strong oxidizing agents, which can lead to complex mixtures and polymerization. researchgate.net However, controlled oxidation is possible. A key example of this is the Vilsmeier-Haack reaction, a mild process that introduces a formyl group, a type of oxidation, onto the most reactive position of the ring. For N-substituted pyrroles, this electrophilic substitution reaction reliably occurs at the C-2 position. orgsyn.org The reaction of this compound with a Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) is expected to yield this compound-2-carbaldehyde, a valuable synthetic intermediate. orgsyn.orgchemimpex.com

| Reaction Name | Reagents | Expected Product | Reference |

| Vilsmeier-Haack Reaction | POCl₃, DMF | This compound-2-carbaldehyde | orgsyn.orgchemimpex.com |

Side-Chain Oxidation: The primary alcohol of the hydroxyethyl group can be selectively oxidized without affecting the pyrrole ring. Studies on the analogous compound, 1-(2-hydroxyethyl)pyrazole, have shown that electrooxidation on a NiO(OH) electrode effectively converts the hydroxyethyl group into a carboxymethyl group, yielding the corresponding acetic acid derivative in high yield. researchgate.net A similar transformation is anticipated for this compound, which would produce pyrrole-1-acetic acid.

| Reactant | Oxidizing System | Expected Product | Reference |

| This compound | NiO(OH) electrode (electrooxidation) | Pyrrole-1-acetic acid | researchgate.net |

Under more aggressive oxidative conditions, the pyrrole ring itself can undergo dearomatization and degradation, potentially forming pyrrolin-2-ones or maleimide derivatives. researchgate.netsemanticscholar.org

Reduction of the pyrrole core is less common than its oxidation but can be achieved using specific methods to yield either partially or fully saturated rings. pu.ac.ke

Birch Reduction: The Birch reduction (using Group I or II metals in liquid ammonia) is a standard method for the partial reduction of aromatic rings. This reaction is most effective on pyrroles that contain an electron-withdrawing group, which activates the ring to accept electrons. pu.ac.ke The reduction of an appropriately substituted this compound derivative would yield the corresponding 3-pyrroline.

Catalytic Hydrogenation: Complete saturation of the pyrrole ring to form a pyrrolidine derivative can be accomplished through catalytic hydrogenation. This process typically requires high pressures and catalysts such as rhodium, palladium, or platinum.

The table below summarizes general reduction methods applicable to the pyrrole core.

| Reaction Type | Reagents | General Product | Reference |

| Birch Reduction | Na or Li, liq. NH₃, EtOH | 3-Pyrroline | pu.ac.ke |

| Catalytic Hydrogenation | H₂, Pd/C or Rh/C | Pyrrolidine | nih.gov |

| Acid-Mediated Reduction | Zn, HCl | Pyrrolidine | pu.ac.ke |

Due to the electron-rich nature of the pyrrole ring, it is generally resistant to nucleophilic attack unless activated by potent electron-withdrawing groups. However, the hydroxyethyl substituent enables a specific and important class of intramolecular nucleophilic reactions.

Research has demonstrated that when a this compound derivative also contains a strong electron-withdrawing group, such as a nitro group at the C-5 position, an intramolecular nucleophilic heteroaromatic substitution can occur. rsc.org The hydroxyl group of the side chain acts as a nucleophile, attacking the electron-deficient C-5 carbon and displacing the nitro group. This intramolecular cyclization results in the formation of a fused bicyclic system, 5-acyl-2,3-dihydropyrrolo[2,1-b]oxazole. Spectroscopic evidence confirms that this transformation proceeds via an SNAr (Substitution Nucleophilic Aromatic) mechanism. rsc.org

| Reactant | Conditions | Product | Reaction Type | Reference |

| 2-acyl-1-(2-hydroxyethyl)-5-nitropyrrole | Base/Heat | 5-acyl-2,3-dihydropyrrolo[2,1-b]oxazole | Intramolecular Nucleophilic Substitution | rsc.org |

The pyrrole ring can participate in important carbon-carbon bond-forming reactions with activated dienophiles and Michael acceptors, such as maleimide derivatives.

Michael Addition: The electron-rich pyrrole ring can act as a competent nucleophile (Michael donor) in a conjugate addition reaction with maleimides. The reaction involves the attack of the C-2 carbon of the pyrrole onto the electron-poor double bond of the maleimide, leading to the formation of a succinimide derivative. researchgate.net This reaction provides a direct method for linking pyrrole moieties to other molecules.

Diels-Alder Reaction: Pyrroles can function as dienes in [4+2] cycloaddition reactions with strong dienophiles like maleimides. umn.eduwikipedia.org This reaction is less favorable than with more reactive dienes like furan because it requires a temporary disruption of the pyrrole's aromaticity. The presence of electron-withdrawing groups on the nitrogen can facilitate the reaction. wikipedia.org The cycloaddition results in the formation of a bridged bicyclic adduct, an oxanorbornene analogue, which can be a precursor to more complex fused heterocyclic systems. researchgate.netnih.gov

| Reaction Type | Pyrrole Role | Maleimide Role | General Product Structure | References |

| Michael Addition | Nucleophile (Donor) | Electrophile (Acceptor) | 2-(1-succinimidyl)pyrrole derivative | researchgate.net |

| Diels-Alder Cycloaddition | Diene | Dienophile | Bridged bicyclic amine (7-azanorbornene derivative) | umn.eduwikipedia.org |

Stereoelectronic Influence of the Hydroxyethyl Substituent on Reactivity

The N-(2-hydroxyethyl) substituent exerts a subtle but significant influence on the reactivity of the pyrrole ring through a combination of stereoelectronic effects.

While specific kinetic studies on this compound are not widely reported, the influence of the substituent can be inferred from general principles of physical organic chemistry.

Electronic Effects: The N-alkyl group acts as a weak electron-donating group via induction. This effect slightly increases the electron density of the pyrrole ring compared to unsubstituted pyrrole, which in turn would be expected to increase the rate of electrophilic aromatic substitution reactions (e.g., Vilsmeier-Haack formylation, halogenation). researchgate.netnih.gov Computational studies on substituted pyrroles have shown that substituents can significantly alter the HOMO-LUMO energy gap, which correlates with chemical reactivity. researchgate.netdntb.gov.ua

Influence of the Terminal Hydroxyl Group: The hydroxyl function introduces several possibilities for modulating reactivity and selectivity:

Hydrogen Bonding: The -OH group can act as a hydrogen bond donor or acceptor. This can lead to interactions with polar solvents, reagents, or catalysts, potentially stabilizing or destabilizing transition states and thereby altering reaction kinetics.

Intramolecular Catalysis/Participation: As seen in the formation of pyrrolo[2,1-b]oxazoles, the hydroxyl group can act as an internal nucleophile, directly participating in the reaction to form cyclic products. rsc.org

Coordination: The oxygen atom can coordinate to Lewis acidic catalysts, which could direct reagents to a specific position on the pyrrole ring or alter the electronic nature of the entire molecule, thereby influencing selectivity.

The steric bulk of the hydroxyethyl group is relatively small, suggesting it would have a minimal impact on the accessibility of the C-2 and C-5 positions of the pyrrole ring. The primary influence is therefore electronic and through specific interactions involving the hydroxyl functionality.

Hydrogen Bonding Effects on Reaction Mechanisms

The hydroxyl group in the 2-hydroxyethyl substituent of this compound introduces the capacity for hydrogen bonding, which can influence its reaction mechanisms. While direct studies on the hydrogen bonding effects on the reaction mechanisms of this compound are not extensively detailed in the reviewed literature, inferences can be drawn from the behavior of analogous systems. For instance, in N-(2-hydroxyethyl)maleimide, a related compound with a similar N-substituent, O-H···O hydrogen bonds are crucial in forming chains and influencing the molecular packing in the solid state. This demonstrates the propensity of the hydroxyethyl group to engage in significant intermolecular interactions.

Such hydrogen bonding can affect reaction pathways in several ways:

Solvation: The hydroxyl group can form hydrogen bonds with solvent molecules, influencing the solubility and the local microenvironment of the reacting molecule.

Intramolecular vs. Intermolecular Interactions: The possibility of intramolecular hydrogen bonding between the hydroxyl group and the pyrrole ring's π-system, or with reactants/catalysts, can alter the electron density and steric accessibility of the reaction centers.

Transition State Stabilization: Hydrogen bonding can stabilize transition states, thereby affecting the rate and selectivity of certain reactions.

Further research is necessary to elucidate the specific role of hydrogen bonding in the various chemical transformations of this compound.

Polymerization Dynamics and Mechanisms of Pyrrole Derivatives

The electropolymerization of pyrrole and its derivatives is a widely studied method for producing conductive polymer films. The introduction of a substituent on the nitrogen atom, as in this compound, significantly impacts the polymerization process and the properties of the resulting polymer.

Electropolymerization Processes and Associated Mechanisms

The electropolymerization of pyrrole generally proceeds via the "Diaz mechanism," which involves the following key steps:

Oxidation of the Monomer: The process initiates with the electrochemical oxidation of the pyrrole monomer at the anode to form a radical cation.

Dimerization: Two radical cations couple, typically at the α-positions (C2 and C5) of the pyrrole rings, to form a dicationic dimer.

Deprotonation: The dimer undergoes deprotonation to yield a neutral dimer, which is more easily oxidized than the monomer.

Chain Propagation: The dimer is re-oxidized to a radical cation, which then reacts with other monomer radical cations, leading to chain growth and the formation of oligomers and ultimately the polymer film on the electrode surface.

For N-substituted pyrroles like this compound, this general mechanism is still applicable. However, the N-substituent can introduce modifications to the process.

Factors Governing Polymerization: Electrolyte, Solvent, Temperature, and pH

The electropolymerization of pyrrole derivatives is a sensitive process influenced by several experimental parameters that dictate the properties of the resulting polymer film.

| Factor | Influence on Polymerization |

| Electrolyte | The nature and concentration of the supporting electrolyte are crucial. The anion of the electrolyte acts as the dopant, becoming incorporated into the polymer film to maintain charge neutrality. The size and shape of the anion can affect the morphology, conductivity, and mechanical properties of the polymer. |

| Solvent | The choice of solvent affects the solubility of the monomer and electrolyte, as well as the swelling and morphology of the polymer film. Both aqueous and organic solvents can be used, each imparting different characteristics to the resulting polymer. |

| Temperature | Temperature influences the kinetics of the polymerization reaction and the diffusion of species in the solution. Lower temperatures can sometimes lead to more ordered polymer films with higher conductivity. |

| pH | The pH of the polymerization medium can significantly impact the reaction, particularly for unsubstituted pyrrole where the N-H proton is acidic. In acidic media, polymerization is generally favored, while in basic media, the reaction can be inhibited. For N-substituted pyrroles, the effect of pH is primarily on the stability of the monomer and the polymer. |

These factors are often interdependent, and their optimization is critical for controlling the properties of the synthesized poly(this compound).

Influence of N-Substitution on Pyrrole Electropolymerization

The presence of the 2-hydroxyethyl group on the nitrogen atom of the pyrrole ring has a marked influence on the electropolymerization process.

Steric Hindrance: The N-substituent introduces steric bulk, which can hinder the coupling of radical cations, particularly at the α-positions. This steric hindrance is a significant factor in the electropolymerization of N-substituted pyrroles. Studies have shown that a higher potential is required for the polymerization of N-(2-hydroxyethyl)pyrrole (HE) compared to unsubstituted pyrrole, which is attributed to the steric hindrance of the N-hydroxyalkyl group. nih.gov However, the formation of homopolymers of HE (PHE) is possible. nih.gov

Electronic Effects: The N-substituent can also exert electronic effects on the pyrrole ring, altering its oxidation potential. Alkyl groups are generally electron-donating, which can affect the stability of the radical cation intermediate.

Potential for Side Reactions: The hydroxyl group in the substituent introduces the possibility of side reactions. It has been suggested that for N-(hydroxyl alkyl) pyrroles, intramolecular cyclization of the in-situ generated cation radicals by the hydroxyl group could be a competing reaction that prevents or hinders polymerization.

Despite these challenges, both homopolymers and copolymers of this compound have been successfully synthesized electrochemically. nih.gov

Formation and Characteristics of Pyrrole Dimers and Oligomers

The initial stages of electropolymerization involve the formation of dimers and short-chain oligomers. The structure of these initial species is critical as it dictates the subsequent growth and final properties of the polymer film. For N-substituted pyrroles, the coupling is expected to occur predominantly between the α-carbons of the pyrrole rings.

The characterization of these early-stage oligomers is challenging due to their transient nature and low concentrations in the reaction mixture. However, their formation is a prerequisite for the growth of the polymer film. The properties of these oligomers, such as their solubility and oxidation potential, will differ from both the monomer and the final polymer.

Coordination Chemistry and Ligand Behavior of this compound

The this compound molecule possesses multiple potential coordination sites, making it an interesting ligand for metal ions.

Pyrrole Nitrogen: The lone pair of electrons on the pyrrole nitrogen atom can participate in coordination, although its availability is reduced due to its involvement in the aromatic π-system of the ring.

Hydroxyl Group: The oxygen atom of the hydroxyl group has lone pairs of electrons and can act as a Lewis base to coordinate with metal centers.

Pyrrole Ring (π-system): The aromatic π-electron system of the pyrrole ring can also engage in π-coordination with transition metals.

The presence of both the nitrogen and oxygen donor atoms allows for the possibility of chelation, where the molecule acts as a bidentate ligand, forming a stable ring structure with a metal ion. The flexibility of the ethyl chain connecting the pyrrole ring and the hydroxyl group would influence the stability and geometry of the resulting metal complexes.

While the coordination chemistry of this compound is not extensively documented in the reviewed literature, its structural features suggest a rich potential for forming a variety of coordination compounds with diverse applications in catalysis, materials science, and bioinorganic chemistry. Further investigation into its behavior as a ligand is warranted.

Design and Synthesis of Pyrrole-Based Ligands

This compound is a valuable building block for the synthesis of specialized ligands due to its inherent N-donor atom within the pyrrole ring and the versatile O-donor functionality of the hydroxyethyl group. The design of ligands often involves the chemical modification of this side chain to introduce additional coordinating atoms, thereby increasing the denticity and creating specific chelation environments for metal ions.

A primary strategy for developing ligands from this compound involves the formation of Schiff bases. This can be achieved by first oxidizing the primary alcohol on the hydroxyethyl group to an aldehyde, forming 1-(2-oxoethyl)pyrrole. This pyrrole-aldehyde intermediate can then undergo a condensation reaction with a primary amine. For example, reacting it with a diamine, such as ethylenediamine, can produce a tetradentate ligand capable of binding a metal ion at four points. Similarly, condensation with amino acids can yield ligands with mixed N,O-donor sites. researchgate.net

Another approach involves utilizing the pyrrole ring's reactivity. Reactions like the Vilsmeier-Haack formylation can introduce an aldehyde group at the C2 position of the pyrrole ring. pharmaguideline.com This new functional group can then be used to build a larger ligand structure, often in conjunction with the existing N-(2-hydroxyethyl) side chain, leading to polydentate ligands with precisely arranged donor atoms. The synthesis of complex pyrrole derivatives, such as those used in drug candidates, often relies on multi-component reactions where an N-substituted amine acts as one of the reactants to form the pyrrole ring system. nih.gov

The synthesis of these ligands is tailored to create specific coordination geometries. For instance, linking two pyrrole units via a flexible spacer can result in ligands that form stable, planar complexes with metal ions like nickel(II). acs.org The ultimate design is dictated by the desired application, whether for catalysis, materials science, or as models for biological systems.

Table 1: Synthetic Pathways for Pyrrole-Based Ligands

| Starting Material | Reaction Type | Intermediate/Product | Ligand Type |

|---|---|---|---|

| This compound | Oxidation, then Condensation | Schiff Base | Polydentate N,O-donor |

| Pyrrole Derivative | Vilsmeier-Haack Reaction | 2-Formylpyrrole Derivative | Potential Ligand Precursor |

| α-Hydroxyketone, Amine, etc. | Multi-component Reaction | N-Substituted Pyrrole | Substituted Pyrrole Ligand |

Metal Ion Complexation and Chelation Studies

Ligands derived from this compound have been shown to form stable complexes with a variety of first-row transition metals, including copper(II), nickel(II), cobalt(II), zinc(II), iron(III), and chromium(III). researchgate.netresearchgate.netekb.eg The formation of these complexes is a result of the coordination of the metal ion by the nitrogen and oxygen donor atoms of the ligand, a process known as chelation. The resulting multi-ring structure, or chelate, is typically more stable than complexes formed with monodentate ligands.

The study of these complexation events involves various analytical techniques. Potentiometric titration is a common method used to determine the acid-dissociation constants of the ligand and the formation constants of the resulting metal complexes in solution. ekb.eg These studies provide quantitative data on the stability of the complexes and can be performed at different temperatures to calculate thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of formation. ekb.eg

The structures of the resulting metal complexes are often elucidated using spectroscopic methods and magnetic susceptibility measurements.

FT-IR Spectroscopy can confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N of a Schiff base, O-H).

UV-Vis Spectroscopy provides information about the electronic environment of the metal ion and can help determine the coordination geometry.

Magnetic Moment Measurements distinguish between paramagnetic (unpaired electrons) and diamagnetic (no unpaired electrons) complexes and can further inform on the geometry and oxidation state of the metal center. researchgate.net

These studies have revealed that pyrrole-based ligands can adopt various coordination geometries around the central metal ion, including distorted octahedral, square planar, and tetrahedral arrangements, depending on the specific ligand structure and the metal ion involved. acs.orgekb.eg

Table 2: Metal Complex Characterization

| Metal Ion | Potential Geometry | Characterization Methods | Reference Type |

|---|---|---|---|

| Ni(II) | Square Planar, Octahedral | UV-Vis, Magnetic Moment, X-Ray Diffraction | researchgate.netacs.orgekb.eg |

| Cu(II) | Distorted Octahedral | UV-Vis, Magnetic Moment, Potentiometry | researchgate.netresearchgate.netekb.eg |

| Co(II) | Distorted Octahedral | Potentiometry, Magnetic Moment | researchgate.netekb.eg |

| Zn(II) | Distorted Tetrahedral | Potentiometry | ekb.eg |

| Fe(III) | Octahedral | Molar Conductivity, Magnetic Moment | researchgate.net |

| Cr(III) | Octahedral | Magnetic Moment | researchgate.net |

Application of Pyrrole Derivatives as N,O-Donor Ligands

The defining feature of ligands derived from this compound is their ability to function as N,O-donor ligands. The nitrogen atom of the pyrrole ring and the oxygen atom from the hydroxyethyl group can coordinate simultaneously to a metal ion, forming a stable five-membered chelate ring. This bidentate N,O-coordination is a fundamental aspect of their application in coordination chemistry.

This N,O-donor capability is often incorporated into larger, polydentate ligand frameworks to enhance complex stability and control the metal's coordination environment. Schiff base ligands derived from pyrrole are prime examples. For instance, a ligand synthesized from a pyrrole aldehyde and an amino alcohol would present a combination of a "soft" imine nitrogen donor and a "hard" alcohol oxygen donor, in addition to the pyrrole nitrogen. This allows for fine-tuning the electronic properties of the resulting metal complex. researchgate.net

The application of these N,O-donor ligands is found in the development of catalysts and advanced materials. The specific geometry enforced by the ligand, such as the square planar configuration favored by certain tetradentate pyrrole-based Schiff base ligands with Ni(II), is critical for potential catalytic activity. acs.org By modifying the substituents on the pyrrole ring or altering the chain connecting the N and O donor atoms, the steric and electronic properties of the metal's coordination sphere can be systematically adjusted, influencing its reactivity. The synthesis of mixed-ligand complexes, where a pyrrole-based Schiff base is combined with another ligand like an amino acid, further demonstrates the versatility of these systems in creating complex coordination compounds with potentially novel properties. researchgate.net

Advanced Spectroscopic and Computational Characterization for 1 2 Hydroxyethyl Pyrrole Research

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy is fundamental to the detailed characterization of 1-(2-Hydroxyethyl)pyrrole, offering a window into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a related compound, 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione, in a deuterated solvent like DMSO-d6, characteristic signals are observed. For instance, the protons on the pyrrole (B145914) ring appear as singlets, while the protons of the hydroxyethyl (B10761427) group exhibit multiplets due to spin-spin coupling. The hydroxyl proton often presents as a broad signal. This data allows for the unambiguous assignment of protons to their respective positions in the molecular structure.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by identifying the chemical shifts of each unique carbon atom. The carbon atoms within the pyrrole ring and the ethyl group will resonate at distinct frequencies, confirming the carbon skeleton of the molecule. For the parent pyrrole molecule, carbon atoms typically show signals in the range of 110-150 ppm.

Interactive Data Table: ¹H NMR Chemical Shifts for a Related Pyrrole Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| -CH=CH- (pyrrole ring) | 6.550 | s |

| -CH=CH- (pyrrole ring) | 5.121 | s |

| NCH₂CH₂OH | 4.799 | br |

| NCH₂CH₂OH | 3.417 | m |

| O=CCH | 2.926 | s |

Note: Data corresponds to 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione in DMSO-d6 and is provided for illustrative purposes. rsc.org

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Key characteristic absorption bands for this compound and its derivatives include:

O-H Stretch: A broad band typically observed in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

N-H Stretch: For the parent pyrrole, a peak around 3383 cm⁻¹ is characteristic of the N-H bond stretching vibration. researchgate.net

C-H Stretch: Aromatic C-H stretching vibrations of the pyrrole ring are usually found just above 3000 cm⁻¹.

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the pyrrole ring typically appear in the 1400-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration can be observed around 1198 cm⁻¹ and 952 cm⁻¹. researchgate.net

The presence and position of these bands in the FT-IR spectrum confirm the integrity of the pyrrole ring and the presence of the hydroxyethyl substituent.

Interactive Data Table: Characteristic FT-IR Absorption Bands for Pyrrole-based Structures

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | ~3400-3200 researchgate.net |

| C-H (Aromatic) | Stretching | >3000 |

| C=C (in ring) | Stretching | ~1475 researchgate.net |

| C-N | Stretching | ~1198, ~952 researchgate.net |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.

The UV-Vis spectrum of pyrrole and its derivatives typically exhibits absorption bands corresponding to π-π* transitions within the aromatic ring. For the parent pyrrole, absorption bands can be observed around 250 nm and 287 nm. researchgate.net The position and intensity of these bands can be influenced by the solvent and the nature of substituents on the pyrrole ring. The hydroxyethyl group may cause a slight shift in the absorption maxima compared to unsubstituted pyrrole.

Interactive Data Table: UV-Vis Absorption Maxima for Pyrrole

| Transition Type | Wavelength (λmax, nm) |

| π-π* | ~205-287 researchgate.netresearchgate.net |

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for studying its fragmentation patterns, which can further confirm its structure. In mass spectrometry, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak ([M]⁺) in the mass spectrum of this compound would correspond to its molecular weight. The fragmentation pathways are influenced by the substituents on the pyrrole ring. nih.gov Common fragmentation patterns for pyrrole derivatives can include the loss of small molecules like water (H₂O) from the hydroxyethyl group or cleavage of the ethyl side chain. nih.gov The analysis of these fragment ions provides valuable structural information. For instance, a prominent peak at m/z corresponding to the loss of a CH₂OH group would be indicative of the hydroxyethyl substituent.

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Significance |

| [M]⁺ | C₆H₉NO⁺ | Molecular Ion |

| [M - H₂O]⁺ | C₆H₇N⁺ | Loss of water |

| [M - CH₂OH]⁺ | C₅H₆N⁺ | Cleavage of the hydroxyethyl side chain |

Thermal and Morphological Analysis of this compound-Derived Materials

The thermal properties of materials derived from this compound, such as polymers, are critical for determining their processing conditions and application limits.

Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of polymers and other materials derived from this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

For polypyrrole, a material related to polymers that could be derived from this compound, TGA curves typically show an initial weight loss at lower temperatures (around 30°C to 140°C) due to the evaporation of water molecules. ije.ir This is followed by a more significant weight loss at higher temperatures, which corresponds to the degradation of the polymer backbone. ije.ir The presence of the hydroxyethyl group may influence the degradation profile of polymers derived from this compound. The onset temperature of decomposition is a key parameter obtained from TGA, indicating the upper-temperature limit of the material's stability.

Interactive Data Table: General TGA Profile for Polypyrrole

| Temperature Range (°C) | Event | Typical Weight Loss |

| 30 - 140 | Loss of water molecules ije.ir | Minor |

| >320 | Degradation of polymer chain ije.ir | Major |

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. For this compound, DFT calculations are employed to determine its most stable three-dimensional conformation (geometry optimization) and to analyze its fundamental electronic properties. unic.ac.cynih.gov

The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. This yields crucial structural parameters such as bond lengths, bond angles, and dihedral angles with high accuracy, often in excellent agreement with experimental data. aps.orgnih.gov These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) that defines the mathematical functions used to describe the orbitals. researchgate.netscispace.com

Beyond geometry, DFT provides a wealth of information about the electronic structure. It can be used to calculate the distribution of electron density, the energies of molecular orbitals, and other key quantum chemical parameters. nih.gov This information is foundational for understanding the molecule's stability, spectroscopic properties, and reactivity. The results of DFT calculations are essential for interpreting experimental findings and for predicting the behavior of the molecule in various chemical environments.

Table 3: Key Molecular Properties of this compound Obtainable from DFT Calculations This table is a conceptual representation of data typically obtained from DFT analysis.

| Property | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest-energy 3D arrangement of atoms. | Provides accurate bond lengths, bond angles, and dihedral angles. |

| Total Energy | The total electronic energy of the molecule in its optimized state. | Indicates the thermodynamic stability of the molecule. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Helps predict solubility and intermolecular interactions. |

| Orbital Energies | Energies of the Highest Occupied (HOMO) and Lowest Unoccupied (LUMO) Molecular Orbitals. | Crucial for predicting chemical reactivity and electronic transitions (see FMO theory). |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the properties of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict and explain chemical reactivity. wikipedia.org These two orbitals are referred to as the "frontier" orbitals because they are at the forefront of electron interactions during a chemical reaction.

According to FMO theory, the HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. youtube.com The energy and shape of these orbitals are critical:

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This indicates a higher propensity to engage in chemical reactions.

Orbital Distribution: The spatial distribution of the HOMO and LUMO across the molecule reveals the most probable sites for nucleophilic and electrophilic attack, respectively. ucsb.edu For this compound, FMO analysis would predict that electrophilic attack is most likely to occur at the carbon atoms of the pyrrole ring where the HOMO has the highest electron density. Nucleophilic attack would be predicted at sites where the LUMO is localized.

By calculating the energies and visualizing the shapes of the HOMO and LUMO for this compound, researchers can gain significant insight into how it will interact with other reagents, predicting reaction pathways and regioselectivity. ucsb.edu

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It provides a powerful tool for understanding and predicting a molecule's reactivity, intermolecular interactions, and electrophilic/nucleophilic sites. researchgate.net

An MEP map is color-coded to represent different regions of electrostatic potential. The color scheme typically follows a spectrum where:

Red: Indicates regions of the most negative electrostatic potential. These are electron-rich areas, often associated with lone pairs on heteroatoms (like the oxygen in the hydroxyl group or the nitrogen in the pyrrole ring), and are the most likely sites for electrophilic attack. researchgate.net

Blue: Represents regions of the most positive electrostatic potential. These are electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms, and are susceptible to nucleophilic attack. researchgate.net

Green/Yellow: Denotes regions of intermediate or near-zero potential. wolfram.com

For this compound, an MEP map would clearly illustrate the charge distribution across the molecule. The analysis of pyrrole itself shows a region of negative potential (red) associated with the π-electron cloud of the aromatic ring, making it susceptible to electrophiles. researchgate.net The hydroxyl group in this compound would introduce additional distinct features: a negative potential region around the oxygen atom due to its lone pairs, and a positive potential region around the hydroxyl hydrogen. This detailed charge landscape allows researchers to predict how the molecule will orient itself when approaching other molecules and to identify the specific atoms that will be involved in hydrogen bonding and other non-covalent interactions. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) via Computational Methods

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing researchers with valuable insights into the structural and electronic properties of molecules like this compound. These methods can accurately forecast Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in structure elucidation and verification. nih.govdoaj.org The primary techniques employed for this purpose are based on Density Functional Theory (DFT) and increasingly, machine learning (ML) algorithms. nih.govresearchgate.net

DFT methods, particularly using functionals like B3LYP, calculate the magnetic shielding tensors of nuclei within a molecule. researchgate.net By referencing these calculated shielding values against a standard, typically tetramethylsilane (B1202638) (TMS), theoretical chemical shifts can be derived. The accuracy of these predictions depends on the chosen level of theory, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). For N-substituted pyrroles, computational studies examine how the substituent influences the electron distribution in the pyrrole ring, which in turn affects the chemical shifts of the ring protons and carbons. researchgate.net

More recently, machine learning has emerged as a rapid and accurate alternative for predicting NMR spectra. nih.gov Deep learning algorithms, trained on vast datasets of experimentally determined spectra, can predict ¹H and ¹³C chemical shifts from a molecule's structure with high accuracy, often achieving a mean absolute error of less than 0.10 ppm for proton shifts. nih.gov These models, such as the PROton Shift PREdictor (PROSPRE), learn the complex relationships between chemical structure and spectroscopic output, providing a valuable tool for high-throughput screening and compound identification. nih.govnih.gov

Below is an illustrative table showcasing the type of data generated when comparing computationally predicted NMR chemical shifts for this compound with hypothetical experimental values.

Table 1: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (DFT) | Predicted ¹³C Shift (DFT) |

| H2/H5 | 6.65 | 120.5 |

| H3/H4 | 6.10 | 108.2 |

| N-CH₂ | 4.05 | 51.5 |

| O-CH₂ | 3.75 | 62.0 |

| OH | 2.50 (variable) | - |

Computational Modeling for Reaction Pathway Optimization and Regioselectivity

Computational modeling is an indispensable tool for optimizing the synthesis of substituted pyrroles by exploring reaction pathways and predicting regioselectivity. nih.gov Through methods like Density Functional Theory (DFT), chemists can map the potential energy surface (PES) of a reaction, identifying transition states (TS), intermediates, and the minimum energy pathways from reactants to products. ethz.charxiv.org This detailed mechanistic insight allows for the rational design of reaction conditions to favor the desired product.

For the synthesis of N-substituted pyrroles such as this compound, computational studies can elucidate the factors governing the regioselectivity of key reactions. For instance, in the functionalization of a pyrrole ring, DFT calculations can determine the activation energies for substitution at different positions (e.g., C2 vs. C3). nih.govimist.ma By comparing the energies of the transition states leading to different regioisomers, the model can predict the most likely outcome, which can then be verified experimentally. nih.gov These calculations often align perfectly with experimental observations. nih.gov

These computational approaches enable the optimization of reaction parameters such as catalyst choice, solvent, and temperature without extensive empirical screening. nih.gov By understanding the electronic and steric factors that control the reaction pathway, researchers can strategically modify substrates or reagents to enhance the yield and selectivity for a specific isomer. nih.govsemanticscholar.org This predictive power accelerates the development of efficient and selective synthetic routes. nih.gov

Table 2: Example of a Computational Analysis for a Hypothetical Reaction Step in the Synthesis of a Substituted Pyrrole

| Parameter | Pathway A (C2-substitution) | Pathway B (C3-substitution) |

| Intermediate Energy (kcal/mol) | -5.2 | -3.8 |

| Transition State Energy (kcal/mol) | +15.4 | +21.7 |

| Activation Energy (kcal/mol) | 20.6 | 25.5 |

| Predicted Outcome | Major Product | Minor Product |

Studies on Photophysical Properties and Electronic Transitions

The photophysical properties and electronic transitions of this compound can be thoroughly investigated using computational methods, primarily Time-Dependent Density Functional Theory (TD-DFT). documentsdelivered.com These studies provide a fundamental understanding of how the molecule interacts with light, including its absorption and emission characteristics. Computational spectroscopy allows for the calculation of the energies of excited electronic states and the probabilities of transitions between them. unibo.it

For pyrrole and its derivatives, TD-DFT calculations can predict the vertical excitation energies, which correspond to the maxima in the absorption spectrum (λ_max). researchgate.net The calculations identify the nature of the electronic transitions, such as π→π* or n→π* transitions, by analyzing the molecular orbitals involved. researchgate.net For instance, the lowest energy transitions in pyrrole-based systems are typically associated with excitations within the π-electron system of the aromatic ring. dntb.gov.ua

Furthermore, computational models can explore the geometry of the molecule in its excited state, helping to explain phenomena like Stokes shifts (the difference between the absorption and emission maxima). rsc.org By calculating properties such as oscillator strengths, which relate to the intensity of an absorption band, and fluorescence quantum yields, a comprehensive photophysical profile can be constructed. mdpi.com These theoretical insights are crucial for designing pyrrole-based molecules for applications in materials science, such as fluorescent probes and organic electronics. acs.org

Table 3: Predicted Photophysical Data for this compound using TD-DFT

| Parameter | Predicted Value | Description |

| S₀ → S₁ Excitation Energy | 5.5 - 6.0 eV | Corresponds to the first major absorption band in the UV region. |

| Oscillator Strength (f) | ~0.15 | Indicates a moderately intense electronic transition. |

| Major Orbital Contribution | HOMO → LUMO (π→π*) | The transition primarily involves the π-orbitals of the pyrrole ring. |

| Predicted λ_max (absorption) | ~207 - 225 nm | The predicted wavelength of maximum light absorption. |

Applications and Emerging Research Frontiers Involving 1 2 Hydroxyethyl Pyrrole

Utility in Advanced Organic Synthesis

The strategic placement of a hydroxyethyl (B10761427) group on the pyrrole (B145914) nitrogen imparts dual functionality to the molecule. This feature makes it a valuable intermediate in the construction of diverse chemical structures, from complex heterocyclic systems to specialized polymers.

Strategic Building Block for Complex Organic Molecules and Heterocyclic Compounds

The pyrrole scaffold is a cornerstone in the synthesis of heterocyclic compounds. nbinno.com Classical methods like the Knorr, Paal-Knorr, and Hantzsch syntheses have historically provided access to a wide range of pyrrole derivatives. nbinno.comresearchgate.net 1-(2-Hydroxyethyl)pyrrole serves as a contemporary building block in this tradition, offering a pre-installed functional handle for subsequent chemical transformations.

The hydroxyl group can be readily converted into other functional groups or used as a point of attachment for extending the molecular framework. This versatility is crucial in constructing larger, more complex molecules, including poly-substituted pyrrole derivatives that are often explored for pharmacological activity. eurekaselect.com The N-functionalization is a known strategy to enhance the solubility and processability of materials derived from pyrrole, which is particularly important for developing solution-processable organic semiconductors. tdl.org

Precursor for Specialty Chemicals and Fine Chemicals

As a bifunctional molecule, this compound is a valuable precursor for specialty and fine chemicals. The hydroxyl group can undergo reactions typical of alcohols, such as esterification, etherification, or conversion to halides, while the pyrrole ring can participate in electrophilic substitution reactions. This orthogonal reactivity allows for a stepwise and controlled synthesis of more elaborate molecules. For instance, the related compound 1-(2-Hydroxyethyl)-2-pyrrolidone is used as a starting material to prepare chemical intermediates such as 1-vinylpyrrolidinone and 1-(2-bromoethyl)-2-pyrrolidinone. sigmaaldrich.com This suggests a similar potential for this compound to act as a precursor in the synthesis of monomers for polymerization or as an intermediate for active pharmaceutical ingredients.

Biomedical and Bioconjugation Applications

While the simple this compound scaffold is a valuable synthetic building block, it is its oxidized derivative, 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione (commonly known as N-hydroxyethyl maleimide, N-HEMal), that demonstrates significant utility in biomedical and bioconjugation applications. smolecule.comnbinno.com The reactivity of the maleimide group in this derivative is central to its function in this domain.

Development of Protein Labeling and Modification Reagents

Protein labeling reagents are essential tools for studying protein function, localization, and interactions. fishersci.combiocompare.com N-hydroxyethyl maleimide (N-HEMal) is a key reagent in this field due to its maleimide group, which reacts with high specificity toward the thiol (-SH) groups of cysteine residues in proteins. smolecule.comnbinno.com This reaction, a form of Michael addition, is highly efficient under physiological pH conditions and proceeds approximately 1000 times faster than reactions with amino groups, ensuring precise, site-specific protein modification. smolecule.com This selectivity minimizes off-target reactions and preserves the native structure and function of the biomolecule. nbinno.com

Strategies for Introducing Functional Tags onto Biomolecules

The ability to attach chemical reporters or functional tags to biomolecules is critical for detection, purification, and therapeutic applications. nih.gov The specific thiol-reactivity of N-HEMal makes it an ideal linker for introducing such tags. nbinno.com Researchers can attach a wide variety of functionalities to biomolecules by first conjugating them to N-HEMal.

Common Functional Tags Introduced via Maleimide Chemistry:

| Tag Type | Purpose | Example |

|---|---|---|

| Fluorescent Dyes | Tracking and visualizing proteins within cells. | Alexa Fluor™, DyLight™ Dyes thermofisher.com |

| Biotin | High-affinity purification and detection (streptavidin binding). | EZ-Link™ NHS-LC-Biotin thermofisher.com |

| Polyethylene Glycol (PEG) | Improving solubility, stability, and drug delivery profiles. | Iodoacetyl-PEG2-Biotin thermofisher.com |

| Cytotoxic Drugs | Creating targeted therapies like antibody-drug conjugates (ADCs). | nbinno.com |

This strategy is a cornerstone of modern bioconjugation, enabling the creation of sophisticated tools for research and medicine, such as antibody-drug conjugates that deliver potent therapeutic agents directly to cancer cells. nbinno.com

Research into Antimicrobial Properties of Pyrrole Derivatives

The pyrrole ring is a "privileged scaffold" found in numerous natural and synthetic compounds with a broad spectrum of biological activities, including antimicrobial effects. eurekaselect.comnih.gov The increasing threat of antimicrobial resistance has spurred significant research into new therapeutic agents, with pyrrole derivatives emerging as a promising class of compounds. researchgate.netnih.gov

While studies specifically on this compound are not prominent, extensive research on other pyrrole derivatives has demonstrated significant antibacterial and antifungal activity. researchgate.netacgpubs.org Nature provides inspiration through antibiotics like pyrrolnitrin and pyoluteorin, which feature a pyrrole core. eurekaselect.com Synthetic efforts have focused on creating novel derivatives and studying their structure-activity relationships to optimize their potency against various bacterial strains, including both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

Examples of Antimicrobial Research on Pyrrole Derivatives:

| Derivative Class | Target Organisms | Key Findings |

|---|---|---|

| Tetra-substituted pyrroles | Escherichia coli, Staphylococcus aureus | Some derivatives showed notable activity against drug-resistant bacteria, comparable to the antibiotic levofloxacin. researchgate.netacgpubs.org |

| Pyrrole-2-carboxylate derivatives | Mycobacterium tuberculosis | A synthesized derivative exhibited a potent minimum inhibitory concentration (MIC) value of 0.7 µg/mL. nih.gov |

| Pyrrole-thiazole derivatives | E. coli, Candida albicans | Certain compounds demonstrated activity equipotent to the standard drugs Ciprofloxacin and Clotrimazole. researchgate.net |

| Pyrrole-oxadiazole/triazole derivatives | Various bacteria and fungi | The specific heterocyclic moiety attached to the pyrrole ring influences the spectrum of activity. scispace.com |

This body of research highlights the vast potential of the pyrrole framework as a foundation for developing new antimicrobial agents to combat infectious diseases. nih.gov

Catalysis and Sensor Technology Development

The unique combination of electrical conductivity and chemical functionality in polymers derived from this compound makes them highly promising materials for the development of advanced catalysts and sensors.

In catalysis , while the monomer itself is not catalytically active, the polymer, poly(this compound), serves as an excellent platform for creating heterogeneous catalyst systems. Heterogeneous catalysts are preferred in many industrial processes because they can be easily separated from the reaction mixture and reused, making the process more efficient and sustainable. Poly(this compound) can be synthesized as a high-surface-area, porous material. The pendant hydroxyl groups along the polymer backbone act as ideal anchoring sites for immobilizing catalytically active species, such as metal nanoparticles, organometallic complexes, or enzymes. This covalent attachment prevents the catalyst from leaching into the reaction medium, enhancing its stability and recyclability. The conductive nature of the polymer backbone can also play a role in electrocatalysis, where it can facilitate electron transfer processes.

In sensor technology , poly(this compound) is a particularly attractive material for fabricating electrochemical sensors and biosensors. An effective electrochemical sensor requires a material that can both recognize a target analyte and transduce that recognition event into a measurable electrical signal. Poly(this compound) fulfills both roles effectively.

Transducer Material: The inherent conductivity of the polypyrrole backbone allows it to act as a "molecular wire," efficiently relaying electrons between a biological recognition event and the electrode surface.

Immobilization Platform: The hydroxyl groups provide a reactive surface for the covalent immobilization of biological recognition elements like enzymes, antibodies, or DNA probes. This covalent attachment is crucial for creating robust and stable biosensors, as it prevents the bioreceptors from washing away during operation. For example, in an enzyme-based biosensor for glucose, the enzyme glucose oxidase can be covalently bonded to the polymer film. When glucose is present, the enzyme catalyzes a reaction that produces an electrical signal, which is then detected via the conductive polymer.

Furthermore, the functional groups can aid in the development of molecularly imprinted polymers (MIPs) for chemical sensing. In this technique, the polymer is formed around a template molecule (the analyte). The hydroxyl groups can form specific interactions (e.g., hydrogen bonds) with the template, creating a highly selective binding cavity after the template is removed. When the sensor is exposed to a sample, only the target analyte can fit back into this specific cavity, generating a measurable response.

Table 3: Features of Poly(this compound) in Catalysis and Sensor Applications

| Application | Feature | Role of this compound Moiety |

| Catalysis | Catalyst Support | The polymer provides a high-surface-area support. The hydroxyl groups act as covalent anchoring sites for catalytic nanoparticles or molecules. |

| Electrocatalysis | The conductive polymer backbone facilitates electron transfer in electrochemical reactions. | |

| Sensor Technology | Signal Transduction | The conjugated polypyrrole backbone provides electrical conductivity to transmit the sensor signal to the electrode. |

| Bioreceptor Immobilization | The hydroxyl groups allow for stable, covalent attachment of enzymes, antibodies, or other recognition elements. | |

| Molecular Imprinting | The hydroxyl groups can form specific, non-covalent interactions with template molecules to create highly selective sensor cavities. |

Utilization in Metal-Organic Frameworks and Catalytic Systems

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The ability to introduce functional groups into the organic linkers allows for the tuning of the MOF's properties for specific applications, including catalysis. While direct utilization of this compound as a primary ligand in MOF synthesis is not extensively documented in dedicated studies, its structural motifs are relevant to the design of functionalized MOFs. The pyrrole nitrogen can act as a coordination site, and the hydroxyethyl group offers a reactive handle for post-synthetic modification, enabling the introduction of further functionalities or serving as a site for catalytic activity.

| Application Area | Potential Role of this compound | Key Functional Groups Involved | Anticipated Benefits |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Functionalized organic linker or post-synthetic modification agent | Pyrrole ring (coordination), Hydroxyl group (reactivity) | Introduction of specific binding sites, enhanced catalytic activity, tunable porosity |

| Heterogeneous Catalysis | Component of a catalytic polymer or support | Pyrrole nitrogen (basicity), Hydroxyl group (H-bonding) | Increased catalyst efficiency and selectivity, improved substrate binding |

| Homogeneous Catalysis | Ligand for metal complexes | Pyrrole ring and hydroxyl group (coordination to metal center) | Modulation of the electronic and steric properties of the metal catalyst |

Integration into Biosensor and Chemical Sensor Designs

The development of highly sensitive and selective biosensors and chemical sensors is a rapidly advancing field. Pyrrole and its derivatives, particularly in the form of polypyrrole, are extensively used in sensor fabrication due to their excellent electrical conductivity, environmental stability, and biocompatibility. researchgate.net The electropolymerization of pyrrole monomers is a common method to create conductive polymer films on electrode surfaces, which can then be functionalized with biorecognition elements such as enzymes or antibodies. rsc.org

This compound is a promising candidate for the development of functionalized sensor surfaces. The hydroxyl group provides a convenient site for the covalent immobilization of biomolecules through established bioconjugation chemistries. rsc.org This allows for the creation of specific and stable biosensors. For example, enzymes can be attached to the hydroxyl-functionalized polypyrrole surface for the detection of their respective substrates. Furthermore, the pyrrole moiety itself can participate in sensing through its electrochemical properties, with changes in conductivity or redox potential upon interaction with an analyte.

The design of such sensors often involves a multi-step process, starting with the modification of the electrode surface, followed by the immobilization of the sensing molecule. The choice of functionalization strategy is crucial for the performance of the sensor.

| Sensor Type | Integration Strategy | Role of this compound | Detection Principle |

|---|---|---|---|

| Electrochemical Biosensor | Electropolymerization to form a functionalized film | Monomer for conductive polymer with reactive sites | Amperometric, potentiometric, or conductometric signal change upon analyte binding |

| Optical Biosensor | Surface immobilization on a plasmonic substrate | Linker molecule for attaching bioreceptors | Change in refractive index or fluorescence upon analyte binding |

| Chemical Sensor | Incorporation into a molecularly imprinted polymer (MIP) | Functional monomer to create specific recognition sites | Selective binding of the target analyte to the imprinted cavities |

Environmental Fate and Degradation Studies of Pyrrole Compounds

The widespread use of synthetic chemicals necessitates an understanding of their environmental fate and potential for degradation. While specific studies on the environmental fate of this compound are limited, the biodegradation of related N-substituted compounds provides insights into its likely environmental behavior.

Biodegradation Pathways and Mechanisms

The microbial degradation of N-alkyl-substituted cyclic compounds has been studied, and it is known that microorganisms can utilize such compounds as a source of carbon and energy. nih.gov The biodegradation of aromatic compounds often proceeds through hydroxylation of the aromatic ring, followed by ring cleavage. In the case of N-substituted pyrroles, the initial steps of degradation could involve the oxidation of the alkyl side chain or the pyrrole ring itself.

For this compound, it is plausible that microbial enzymes could initially oxidize the terminal hydroxyl group of the ethyl side chain to an aldehyde and then to a carboxylic acid. Subsequent degradation could then proceed via pathways established for N-acetylated or N-carboxylated pyrroles. Alternatively, enzymatic attack on the pyrrole ring could lead to the formation of hydroxylated intermediates, which are then susceptible to ring opening. The specific enzymes and microbial species involved would depend on the environmental conditions and the microbial communities present.

Environmental Impact Assessments and Sustainable Chemistry Considerations

The environmental impact of a chemical is determined by its persistence, bioaccumulation potential, and toxicity. Pyrrole and its simple derivatives are generally considered to have moderate to low toxicity. epa.gov However, the introduction of certain functional groups can alter these properties. The "forever chemicals," such as per- and polyfluoroalkyl substances (PFAS), highlight the importance of designing chemicals that can be degraded in the environment. nih.gov

In the context of sustainable chemistry, the synthesis of pyrrole derivatives using green methodologies, such as biocatalysis or the use of environmentally benign solvents, is of great interest. semanticscholar.org The design of new pyrrole-based materials should consider their entire life cycle, from synthesis to disposal or degradation. While this compound itself is not expected to be highly persistent, a thorough environmental risk assessment would require experimental data on its biodegradability and ecotoxicity.

Antioxidative Activity in Complex Chemical Systems